molecular formula C6H7NO2S B13347755 3-(Isothiazol-4-yl)propanoic acid

3-(Isothiazol-4-yl)propanoic acid

Cat. No.: B13347755
M. Wt: 157.19 g/mol
InChI Key: LOEWHGJWSMLQFW-UHFFFAOYSA-N
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Description

3-(Isothiazol-4-yl)propanoic acid is a heterocyclic compound containing an isothiazole ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The isothiazole ring is known for its biological activity, making derivatives of this compound valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isothiazol-4-yl)propanoic acid typically involves the formation of the isothiazole ring followed by the attachment of the propanoic acid group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-bromoacrylic acid can yield the desired isothiazole ring, which can then be further functionalized to introduce the propanoic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Isothiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-(Isothiazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Isothiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in disease processes, making them potential candidates for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isothiazol-4-yl)propanoic acid is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new compounds with specific activities and applications .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-(1,2-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9)

InChI Key

LOEWHGJWSMLQFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NS1)CCC(=O)O

Origin of Product

United States

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